1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 .
Molecular Structure Analysis
The molecular structure of “1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine” consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanamine group through a 4-(2-Methylpiperidin-1-yl) linker .Physical And Chemical Properties Analysis
“1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine” is a compound with the molecular formula C13H20N2 and a molecular weight of 204.32 . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the resources I have access to .Scientific Research Applications
Asymmetric Synthesis Applications
- The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, including derivatives of 1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine, has been detailed. This process uses (-)-2-cyano-6-phenyloxazolopiperidine and involves steps like LiAlH(4) reduction and hydrogenolysis, leading to the formation of diamines and substituted diamino alcohols (Froelich, Désos, Bonin, Quirion, Husson, & Zhu, 1996).
Biological and Medicinal Chemistry
- A variant, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has been synthesized for biological applications. This compound was characterized through techniques like FT-IR, DSC, NMR, and mass spectrometry, indicating its potential for further biological and medicinal research (Shimoga, Shin, & Kim, 2018).
Pharmacology and Drug Discovery
- Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds show potential in treating depression and have been evaluated for various biological activities like ERK1/2 phosphorylation and antidepressant-like activity in vivo (Sniecikowska et al., 2019).
Chemical Synthesis and Catalysis
- The compound has been used in chemical synthesis, such as the formation of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, illustrating its role in complex organic synthesis and potential applications in catalysis (Younas, Abdelilah, & Anouar, 2014).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving derivatives of this compound have been explored for photocytotoxic properties in red light and potential applications in cellular imaging. These complexes have shown effectiveness in generating reactive oxygen species, indicating their use in targeted cancer therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Antimicrobial Applications
- Various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, closely related to the compound , have been synthesized and shown to have significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Visagaperumal et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(2-methylpiperidin-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-9-15(11)13-7-5-12(10-14)6-8-13/h5-8,11H,2-4,9-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEYRDMMAFUJNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256370 |
Source
|
Record name | 4-(2-Methyl-1-piperidinyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine | |
CAS RN |
869943-45-3 |
Source
|
Record name | 4-(2-Methyl-1-piperidinyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869943-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methyl-1-piperidinyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.